molecular formula C13H6ClF3N4O2 B2679340 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole CAS No. 150149-16-9

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole

Cat. No.: B2679340
CAS No.: 150149-16-9
M. Wt: 342.66
InChI Key: BPXODEWLQJNVOU-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis and applications of TFMP and its derivatives have been studied extensively . For instance, the chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .


Physical and Chemical Properties Analysis

The molecular weight of a similar compound, 1- [3-Chloro-5- (trifluoromethyl)pyridin-2-yl]piperazine, is 265.66 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

Research on tricarbonylrhenium complexes from 2-pyridyl-1,2,3-triazole ligands highlights the synthesis and characterization of ligands and complexes with potential applications in materials science and catalysis. The study demonstrates how the substitution on the pyridyl ring affects the electronic properties and luminescence of the complexes, suggesting that similar substitutions, such as those in 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole, could tailor materials for specific electronic or optical applications (Wolff et al., 2013).

Catalysis and Organic Synthesis

The development of novel 4-ethoxy- and 4-chloroindazoles bearing sulfonamide moieties indicates the role of nitroindazole derivatives in synthesizing compounds with potential biological activity. This suggests that modifications to the indazole nucleus, similar to those in the target compound, could lead to new catalysts or intermediates in organic synthesis (Chicha et al., 2015).

Material Science

The synthesis and study of rhenium(I) complexes of pyridyl-1,2,3-triazole "click" ligands highlight the impact of different substituents on the ligands' properties and the resulting complexes. Such research underlines the potential of pyridyl and triazole derivatives in developing materials with unique electronic or photophysical properties, which could be relevant for the design and application of materials based on this compound (Kim et al., 2013).

Environmental Applications

Research on the growth inhibition of Chlorella induced by 3-Amino-1,2,4-Triazole highlights the potential environmental impact of triazole derivatives. This work suggests that derivatives of indazole and triazole could have applications in studying or mitigating the growth of certain algae or microorganisms, potentially relevant for environmental control or biocide development (Wolf, 1962).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause serious eye irritation .

Future Directions

As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N4O2/c14-10-4-8(13(15,16)17)6-18-12(10)20-11-2-1-9(21(22)23)3-7(11)5-19-20/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXODEWLQJNVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-nitroindazole (1.63 g) in N,N-dimethylformamide (10 ml), 60% sodium hydride (0.5 g) was added, and the resultant mixture was stirred while cooling with ice. After 10 minutes, 2,3-dichloro-5-trifluoromethylpyridine (2.1 g) was added thereto, and the resultant mixture was stirred at room temperature for 30 minutes. After completion of the reaction, the reaction mixture was poured into water and extracted with ethyl acetate. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with hexane-ethyl acetate (4:1) to give 1-(3-chloro-5-trifluoromethylpyridin-2-yl)-5-nitroindazole (1.8 g)
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1.63 g
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2.1 g
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